
1,5-dimethyl-N-(4-(thiophen-2-yl)thiazol-2-yl)-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-dimethyl-N-(4-(thiophen-2-yl)thiazol-2-yl)-1H-pyrazole-3-carboxamide, also known as DT-13, is a novel small molecule compound that has been recently synthesized and studied for its potential use in scientific research. DT-13 has shown promise in various areas of research, including cancer treatment, neuroprotection, and anti-inflammatory effects.
Mechanism of Action
1,5-dimethyl-N-(4-(thiophen-2-yl)thiazol-2-yl)-1H-pyrazole-3-carboxamide exerts its effects through various mechanisms of action. The compound has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival. This compound also activates the AMPK pathway, which is involved in energy homeostasis and cellular stress response. In addition, this compound has been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. The compound has been shown to induce apoptosis in cancer cells, inhibit tumor growth, and increase the efficacy of chemotherapy drugs. In addition, this compound has been shown to have neuroprotective effects, reducing neuronal damage and improving cognitive function in animal models of neurodegenerative diseases. This compound has also been shown to have anti-inflammatory effects, reducing inflammation and oxidative stress in various tissues.
Advantages and Limitations for Lab Experiments
1,5-dimethyl-N-(4-(thiophen-2-yl)thiazol-2-yl)-1H-pyrazole-3-carboxamide has several advantages as a research compound. The compound is relatively easy to synthesize and purify, making it readily available for research purposes. This compound has also been shown to be effective in various areas of research, including cancer treatment, neuroprotection, and anti-inflammatory effects. However, there are also limitations to using this compound in lab experiments. The compound has not been extensively studied in humans, and its safety and toxicity profile are not well understood. In addition, the optimal dosage and administration of this compound for various research applications are not well established.
Future Directions
There are several future directions for research on 1,5-dimethyl-N-(4-(thiophen-2-yl)thiazol-2-yl)-1H-pyrazole-3-carboxamide. One area of interest is the potential use of this compound in combination with other drugs for cancer treatment. This compound has been shown to increase the efficacy of chemotherapy drugs, and further research is needed to determine the optimal combination and dosage of drugs for cancer treatment. Another area of interest is the potential use of this compound for neuroprotection in various neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Further research is needed to determine the safety and efficacy of this compound in humans and to establish the optimal dosage and administration for various research applications.
Synthesis Methods
1,5-dimethyl-N-(4-(thiophen-2-yl)thiazol-2-yl)-1H-pyrazole-3-carboxamide can be synthesized using a multi-step process involving the reaction of various chemical compounds. The synthesis process involves the use of thiazole, pyrazole, and carboxamide derivatives, which are reacted together in the presence of specific catalysts and reagents. The final product is purified using various chromatography techniques to obtain a high purity compound.
Scientific Research Applications
1,5-dimethyl-N-(4-(thiophen-2-yl)thiazol-2-yl)-1H-pyrazole-3-carboxamide has been studied extensively for its potential use in scientific research. The compound has shown promising results in various areas of research, including cancer treatment, neuroprotection, and anti-inflammatory effects. This compound has been shown to induce apoptosis in cancer cells, inhibit tumor growth, and increase the efficacy of chemotherapy drugs. In addition, this compound has been shown to have neuroprotective effects, reducing neuronal damage and improving cognitive function in animal models of neurodegenerative diseases. This compound has also been shown to have anti-inflammatory effects, reducing inflammation and oxidative stress in various tissues.
properties
IUPAC Name |
1,5-dimethyl-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4OS2/c1-8-6-9(16-17(8)2)12(18)15-13-14-10(7-20-13)11-4-3-5-19-11/h3-7H,1-2H3,(H,14,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVXUHKZRQRSAIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C(=O)NC2=NC(=CS2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-isopropyl-2-phenyl-6-[(phenylsulfanyl)methyl]-4-pyrimidinamine](/img/structure/B2791064.png)

![2-Butylsulfanyl-3-ethyl-6-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2791070.png)
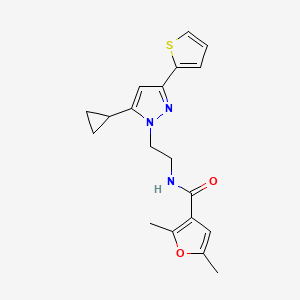
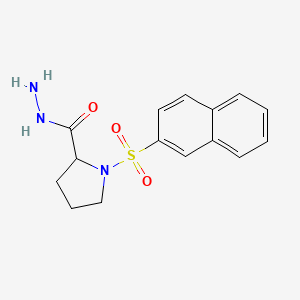
![N-(3-fluorophenyl)-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2791074.png)
![3,3-dimethyl-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]butanamide](/img/structure/B2791077.png)
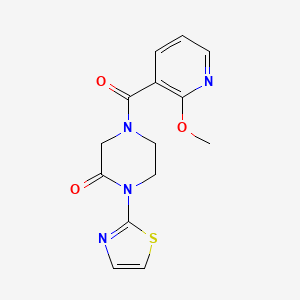
![2-[[6-Bromo-3-(6-bromo-4-phenylquinolin-2-yl)-4-phenylquinolin-2-yl]amino]ethanol](/img/structure/B2791079.png)
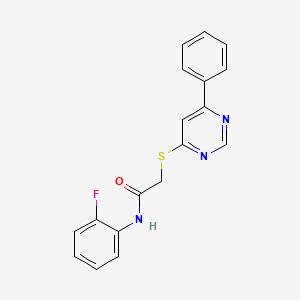
![2-(6-(4-chlorophenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2791083.png)
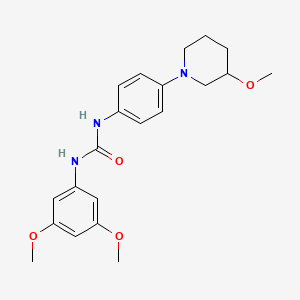

![4-[3,5-bis(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-N-(2,6-dimethylphenyl)-4-oxobutanamide](/img/structure/B2791087.png)